molecular formula C43H75N3O20P2-2 B1261769 UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine

UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine

Cat. No. B1261769
M. Wt: 1016 g/mol
InChI Key: KOJCFMYSTWNMQW-RUAJDYCTSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(2-) is a nucleotide-sugar oxoanion arising from deprotonation of the free diphosphate OH groups of UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine;  major species at pH 7.3. It is a conjugate base of an UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine.

Scientific Research Applications

Biosynthesis in Bacterial Cell Walls

UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine plays a critical role in the biosynthesis of lipid A in bacterial cell walls, particularly in Escherichia coli. It acts as a precursor in the formation of complex lipid structures essential for bacterial envelope integrity. Studies have shown that this compound is synthesized through specific enzymatic pathways involving fatty acylation of glucosamine derivatives (Anderson et al., 1988).

Importance in Antibacterial Drug Development

The role of UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine in bacterial lipid A biosynthesis makes it a target in the development of novel antibacterial drugs. Research has focused on inhibiting enzymes like LpxC, which are involved in the synthesis of this compound, to combat multidrug-resistant Gram-negative bacteria (Surivet et al., 2019).

properties

Product Name

UDP-2,3-bis(3-hydroxytetradecanoyl)glucosamine

Molecular Formula

C43H75N3O20P2-2

Molecular Weight

1016 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate

InChI

InChI=1S/C43H77N3O20P2/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56)/p-2/t29-,30-,31-,32-,36-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

KOJCFMYSTWNMQW-RUAJDYCTSA-L

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.